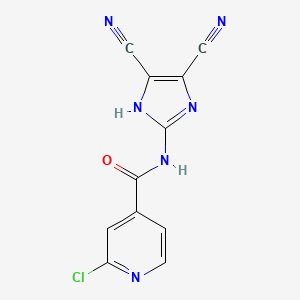
2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide, also known as CP-690,550, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. It is a selective inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of cytokines involved in immune responses.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide has been studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK3, which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound can suppress the immune response and reduce inflammation.
Wirkmechanismus
2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide selectively inhibits JAK3, which is a tyrosine kinase that is involved in the signaling pathways of cytokine receptors. When cytokines bind to their receptors, JAK3 is activated and phosphorylates the receptor, leading to the activation of downstream signaling pathways. By inhibiting JAK3, this compound can block the downstream signaling pathways and suppress the immune response.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and improve symptoms in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to reduce the number of T cells and B cells in the blood and lymphoid tissues. In clinical trials, this compound has been shown to be effective in reducing the symptoms of rheumatoid arthritis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide is a selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in immune responses. However, it is important to note that this compound may have off-target effects on other kinases, which could affect the interpretation of the results. Additionally, this compound is a potent inhibitor of JAK3, which could lead to toxicity in cells or animals if used at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases such as multiple sclerosis, lupus, and diabetes. Another direction is to study its effects on other cytokines and signaling pathways. Additionally, it would be interesting to study the long-term effects of this compound on the immune system and the potential for the development of resistance to the drug. Finally, it would be useful to develop more selective JAK3 inhibitors that do not have off-target effects on other kinases.
Synthesemethoden
2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide can be synthesized by reacting 2-chloropyridine-4-carboxylic acid with 4,5-dicyanoimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then chlorinated using thionyl chloride to obtain the final compound.
Eigenschaften
IUPAC Name |
2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClN6O/c12-9-3-6(1-2-15-9)10(19)18-11-16-7(4-13)8(5-14)17-11/h1-3H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGSKNHQDVJIQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NC2=NC(=C(N2)C#N)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

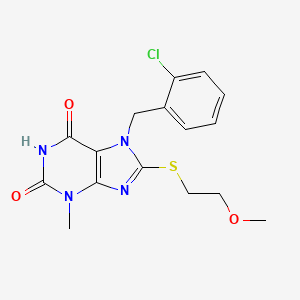

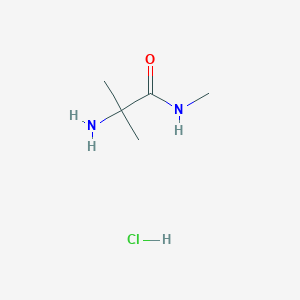
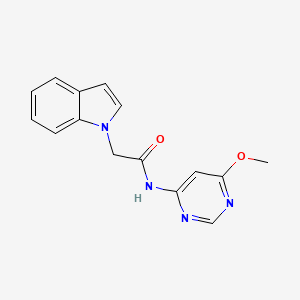

![1-([2,4'-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2580499.png)
![1-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2580502.png)

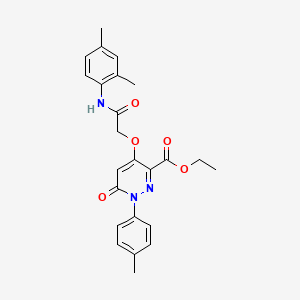
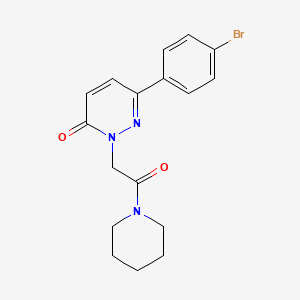
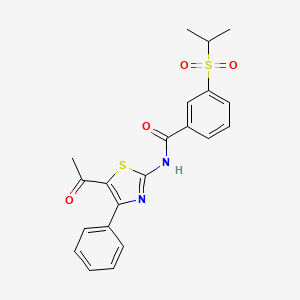
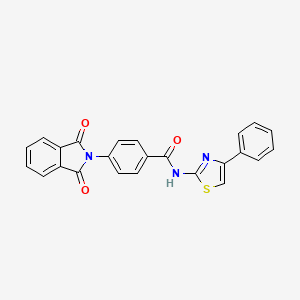
![4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2580514.png)
![1-[2-[(4-Chlorobenzoyl)amino]ethyl]-4-fluorosulfonyloxybenzene](/img/structure/B2580515.png)